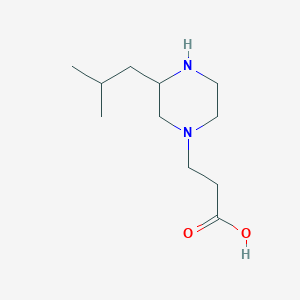![molecular formula C16H17N5S B14170976 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- CAS No. 51124-02-8](/img/structure/B14170976.png)
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- is a compound belonging to the quinazoline derivatives, which are known for their significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- can be achieved through several methods. One common approach involves the chlorosulfonation of 2,4-quinazolinediamine to afford the 6-sulfonyl chloride, which is then treated with the appropriate amine to produce the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions may produce reduced quinazoline derivatives .
Aplicaciones Científicas De Investigación
2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- include other quinazoline derivatives such as:
2,4-Diaminoquinazoline: Known for its antimalarial and antibacterial activities.
4-Aryl-2-trichloromethylquinazoline: Investigated for its antiplasmodial activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
What sets 2,4-Quinazolinediamine, 6-[[4-(dimethylamino)phenyl]thio]- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
51124-02-8 |
|---|---|
Fórmula molecular |
C16H17N5S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
6-[4-(dimethylamino)phenyl]sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C16H17N5S/c1-21(2)10-3-5-11(6-4-10)22-12-7-8-14-13(9-12)15(17)20-16(18)19-14/h3-9H,1-2H3,(H4,17,18,19,20) |
Clave InChI |
XBBZMWRNKBGJPJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N=C3N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
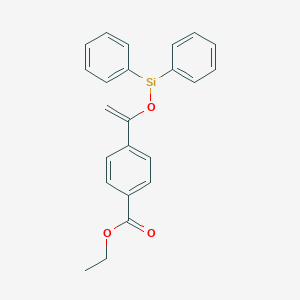
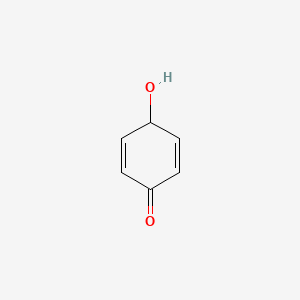
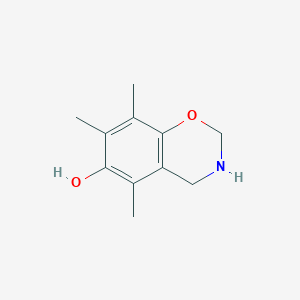
![1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene](/img/structure/B14170929.png)

![2-({5-[(1S)-1-amino-3-methylbutyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14170944.png)

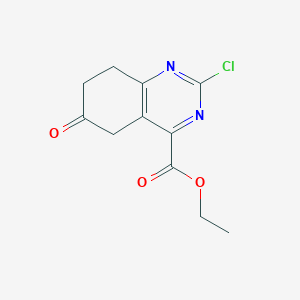

![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14170977.png)
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14170988.png)
